4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fluorophenyl group attached to a tetrahydroimidazopyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and nitrogen atoms in its structure imparts unique chemical and physical properties, making it a valuable subject for research and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been found to interact with various biological targets
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways
Pharmacokinetics
Compounds with similar structures have been found to have diverse pharmacokinetic profiles
Result of Action
Compounds with similar structures have been found to exhibit various biological activities
Action Environment
It is known that environmental factors can significantly impact the action of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted amine and a suitable pyridine derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally benign solvents and reagents is also a key consideration in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopyridines.
Scientific Research Applications
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 4-(3-methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Uniqueness
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can result in enhanced biological activity, improved stability, and altered reactivity compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWECGZOPAKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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